molecular formula C15H12ClNO3 B6404876 6-CHLORO-2-[3-(N-METHYLAMINOCARBONYL)PHENYL]BENZOIC ACID CAS No. 1261980-24-8

6-CHLORO-2-[3-(N-METHYLAMINOCARBONYL)PHENYL]BENZOIC ACID

Cat. No.: B6404876
CAS No.: 1261980-24-8
M. Wt: 289.71 g/mol
InChI Key: ZDLWBOHGLNSWBV-UHFFFAOYSA-N
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Description

6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is a chemical compound with the molecular formula C15H12ClNO3 It is characterized by the presence of a chloro group, a benzoic acid moiety, and a phenyl ring substituted with an N-methylaminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorobenzoic acid and 3-(N-methylaminocarbonyl)phenylboronic acid.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 6-chlorobenzoic acid with the 3-(N-methylaminocarbonyl)phenylboronic acid. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an aqueous or organic solvent.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.

    Hydrolysis: The amide bond in the N-methylaminocarbonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the chloro group.

    Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the compound.

    Hydrolysis: Products such as 6-chloro-2-[3-(aminocarbonyl)phenyl]benzoic acid and N-methylamine.

Scientific Research Applications

6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-[3-(aminocarbonyl)phenyl]benzoic acid: Similar structure but lacks the N-methyl group.

    2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid: Similar structure but lacks the chloro group.

    6-Chloro-2-phenylbenzoic acid: Similar structure but lacks the N-methylaminocarbonyl group.

Uniqueness

6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is unique due to the presence of both the chloro group and the N-methylaminocarbonyl group, which confer specific chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-6-[3-(methylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-17-14(18)10-5-2-4-9(8-10)11-6-3-7-12(16)13(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLWBOHGLNSWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690660
Record name 3-Chloro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-24-8
Record name 3-Chloro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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